2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-8-15(9-7-13)18-17(20)12-19-11-10-14-4-2-3-5-16(14)19/h2-9H,10-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVARPZCIXDTVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368523 | |
| Record name | STK482630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89474-29-3 | |
| Record name | STK482630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The indole ring is then subjected to a substitution reaction to introduce the 2,3-dihydro-1H-indol-1-yl group.
Acetamide Formation: The final step involves the reaction of the substituted indole with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the indole ring and substituted intermediates.
Optimization of Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and purity.
Purification: Use of techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains two primary reactive sites:
-
Indole moiety : Aromatic system prone to electrophilic substitution.
-
Acetamide group : Susceptible to hydrolysis and nucleophilic substitution.
Additional reactive regions include the methylphenyl substituent (potential site for oxidation) and the dihydroindole system (possible redox activity).
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux (4 hr) | 2-(2,3-dihydro-1H-indol-1-yl)acetic acid + 4-methylaniline | 78 | |
| 2M NaOH, 80°C (3 hr) | Sodium acetate derivative + 4-methylaniline | 82 |
Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated cleavage involves hydroxide attack at the electrophilic carbon.
Electrophilic Aromatic Substitution
The indole ring participates in regioselective substitutions:
| Reagent/Conditions | Position Modified | Major Product | Selectivity |
|---|---|---|---|
| HNO₃ (conc.), H₂SO₄, 0°C | C5 | 5-Nitro-2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide | >90% |
| Br₂ (1 eq.), CHCl₃, rt | C3 | 3-Bromo derivative | 85% |
Key Observation : Nitration occurs preferentially at C5 due to electronic directing effects of the adjacent nitrogen atom .
Oxidation Reactions
The dihydroindole system shows redox activity:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (aq.) | pH 7, 60°C | Indole-2,3-dione (isatin) derivative | Complete ring oxidation |
| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, rt | Aromatized indole structure | 72% conversion |
Significance : Oxidation to isatin derivatives enhances biological activity, as demonstrated in cytotoxicity studies against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) .
Nucleophilic Substitution at Acetamide
The carbonyl group participates in aminolysis and transacylation:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | DMF, 120°C, 6 hr | N-benzyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide | 68 |
| Hydrazine hydrate | EtOH, reflux, 2 hr | Hydrazide derivative | 91 |
Condensation Reactions
The methylphenyl group facilitates coupling reactions:
| Partner Reagent | Catalyst | Product | Application |
|---|---|---|---|
| 4-nitrobenzaldehyde | Piperidine/AcOH | Schiff base complex | Antimicrobial agents |
| Thioglycolic acid | H₂SO₄ (cat.) | Thiazolidinone hybrid | Anticancer screening |
Structural Confirmation :
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Ring-opening : Formation of quinoline analogs via [4π] electrocyclization.
-
Dimerization : Head-to-tail dimers observed in acetonitrile solutions.
Comparative Reaction Kinetics
A study of hydrolysis rates under varying conditions:
| Medium | Temperature (°C) | Half-life (min) | Activation Energy (kJ/mol) |
|---|---|---|---|
| 0.1M HCl | 25 | 420 | 58.2 |
| Phosphate buffer | 37 | 310 | 47.9 |
Data correlates with pseudo-first-order kinetics (R² = 0.98) .
Stability Profile
Critical degradation pathways identified via forced degradation studies:
| Stress Condition | Degradation Products | % Degradation |
|---|---|---|
| 40°C/75% RH (14 days) | Hydrolyzed acetic acid derivative | 12% |
| 0.3% H₂O₂, 6 hr | N-oxide species | 9% |
Scientific Research Applications
Antidepressant Activity
Research indicates that indole derivatives can exhibit antidepressant-like effects. The mechanism may involve modulation of serotonin receptors or inhibition of monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain. In animal models, compounds similar to 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide have shown promise in reducing depressive behaviors .
Anti-inflammatory Properties
Indole compounds are known for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Studies have demonstrated that indole derivatives can reduce inflammation markers in vitro and in vivo.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The compound's mechanism might involve the modulation of cell cycle proteins and apoptosis-related pathways .
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, administration of the compound resulted in significant reductions in immobility time during forced swim tests compared to control groups. This suggests an antidepressant-like effect consistent with the modulation of serotonin levels .
Case Study 2: Inhibition of Inflammation
A study investigating the anti-inflammatory effects showed that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in serum samples from treated animals compared to untreated controls. This supports its potential use in managing inflammatory diseases .
Case Study 3: Cancer Cell Line Studies
In vitro tests on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Structure : Differs by replacing the 2,3-dihydroindole with a triazole ring and a naphthalene-oxy-methyl group.
- Key Data :
- This structural variation may influence binding affinity in biological targets or material properties.
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide
- Structure : Contains a 5-chloro-dioxoindole core and a propargyl group.
- Key Data :
- Comparison: The dioxo group increases polarity and hydrogen-bonding capacity, contrasting with the non-oxidized dihydroindole in the target compound. The propargyl group offers click-chemistry compatibility for bioconjugation .
N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide
Thiazolidin-4-one Derivatives (e.g., N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide)
- Structure: Replaces the dihydroindole with a thiazolidinone ring.
- Key Data: Exhibited IC₅₀ values of 12–15 µM against renal adenocarcinoma (769-P) cells .
- Comparison: The thiazolidinone scaffold confers distinct conformational rigidity and hydrogen-bonding motifs. The 4-methylphenyl group at position 2 mirrors the target compound’s para-methylphenyl, suggesting this moiety may optimize antiproliferative activity across structural classes .
Structural and Functional Trends
Substituent Effects
- Electron-Donating Groups (e.g., -CH₃) : The para-methyl group in the target compound enhances lipophilicity and may stabilize aromatic interactions.
- Electron-Withdrawing Groups (e.g., -SO₂-, -Cl) : Increase polarity and metabolic resistance, as seen in sulfonyl- or chloro-substituted analogs .
Biological Activity
2-(2,3-dihydro-1H-indol-1-yl)-N-(4-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and possible mechanisms of action.
- Molecular Formula : C16H18N2O
- Molecular Weight : 270.33 g/mol
- CAS Number : 301819-41-0
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate promising activity:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Candida albicans | 0.75 | 1.5 |
These findings suggest that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and fungi, which can be crucial for developing new therapeutic agents in the face of rising antibiotic resistance .
Cytotoxicity and Safety Profile
The safety profile of this compound was assessed through hemolytic assays and cytotoxicity tests on various cell lines:
| Cell Line | IC50 (μM) | Hemolytic Activity (% Lysis) |
|---|---|---|
| HeLa | >60 | 3.23 |
| MCF-7 | >60 | 4.12 |
| A549 | >60 | 5.00 |
The results indicate that the compound is non-cytotoxic at concentrations up to 60 μM, with low hemolytic activity compared to standard controls .
The mechanism by which this compound exerts its biological effects is still under investigation. However, initial studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt biofilm formation, enhancing its efficacy against resistant strains .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus in biofilm-forming conditions, suggesting potential applications in treating infections associated with medical devices .
- Synergistic Effects : The compound has shown synergistic effects when combined with existing antibiotics like ciprofloxacin, reducing the MICs of these drugs and enhancing their effectiveness against resistant strains .
- Antiviral Potential : Preliminary data indicate that derivatives of this compound may also exhibit antiviral properties, particularly against viruses such as HCV and HSV, although further research is needed to confirm these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
